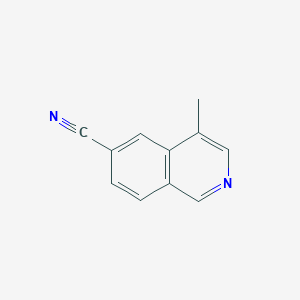

4-Methylisoquinoline-6-carbonitrile

Description

Overview of Isoquinoline (B145761) Derivatives in Chemical Research

The isoquinoline scaffold, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the field of chemical research, particularly in medicinal chemistry. chem960.comnih.gov These structures are considered "privileged scaffolds" because they are frequently found in a vast array of natural products, especially alkaloids, and exhibit a wide spectrum of biological activities. chem960.comrsc.org

The therapeutic potential of isoquinoline derivatives is remarkably diverse, with research demonstrating activities such as:

Anticancer chem960.com

Anti-inflammatory chem960.com

Antimicrobial chem960.com

Antioxidant chem960.com

Antidepressant chem960.com

Antihyperglycemic chem960.com

Beyond their medicinal applications, isoquinoline frameworks are also significant in materials science, where they have been investigated for use as fluorescent sensors. nih.gov The inherent versatility and broad applicability of the isoquinoline core have made the development of novel synthetic routes to access these molecules a continuous and dynamic area of focus for synthetic organic chemists. nih.gov

Significance of Nitrile Functionalization in Isoquinoline Systems

The introduction of a nitrile (-C≡N) group into an isoquinoline system imparts specific electronic and chemical properties that are of significant interest to researchers. The nitrile group is strongly electron-withdrawing, which can substantially influence the reactivity and physicochemical properties of the parent isoquinoline ring.

From a synthetic standpoint, the nitrile group is a highly versatile functional handle. It can be readily transformed into a variety of other functional groups, including:

Amines (via reduction)

Carboxylic acids (via hydrolysis)

Tetrazoles (via cycloaddition)

This chemical versatility allows for the late-stage diversification of complex molecules, a valuable strategy in drug discovery for creating libraries of related compounds for structure-activity relationship (SAR) studies. Furthermore, the nitrile group can act as a bioisostere for other functional groups, such as a carbonyl group or a halogen, and is known to participate in hydrogen bonding, which can be crucial for molecular recognition at biological targets. The investigation of dihydroisoquinoline-carbonitrile derivatives has also revealed their potential as luminescent materials. acs.orgrsc.org

Structural Context of the 4-Methylisoquinoline-6-carbonitrile Moiety

The this compound moiety is a specific isomer within the broader class of substituted isoquinolines. Its structure is defined by the isoquinoline core with a methyl group (-CH₃) attached at the C-4 position and a nitrile group (-C≡N) at the C-6 position. The methyl group, being an electron-donating group, and the nitrile group, being electron-withdrawing, are positioned on opposite rings of the bicyclic system, which can lead to unique electronic properties and reactivity patterns.

Due to the limited availability of specific experimental data for this compound in publicly accessible literature, the following table presents computed data for a closely related isomer, 6-methylisoquinoline-4-carbonitrile , to provide a contextual understanding of the physicochemical properties of this class of compounds.

Table 1: Predicted Physicochemical Properties for 6-methylisoquinoline-4-carbonitrile

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₈N₂ |

| Monoisotopic Mass | 168.06874 Da |

| Predicted XlogP | 2.2 |

| Predicted CCS ([M+H]⁺, Ų) | 135.9 |

Data sourced from PubChemLite and is for the isomer 6-methylisoquinoline-4-carbonitrile. uni.lu

The precise positioning of the methyl and nitrile groups in this compound differentiates it from other isomers and would be expected to influence its biological activity and material properties. However, detailed research findings specifically for this compound are not widely reported.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H8N2 |

|---|---|

Molecular Weight |

168.19 g/mol |

IUPAC Name |

4-methylisoquinoline-6-carbonitrile |

InChI |

InChI=1S/C11H8N2/c1-8-6-13-7-10-3-2-9(5-12)4-11(8)10/h2-4,6-7H,1H3 |

InChI Key |

OFMYNFBXQRCJMR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=CC2=C1C=C(C=C2)C#N |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Studies of 4 Methylisoquinoline 6 Carbonitrile

Reactivity of the Nitrile Functionality

The carbon-nitrogen triple bond of the nitrile group at the C-6 position is a key site for chemical derivatization, allowing for its conversion into other important functional groups such as carboxylic acids and primary amines through hydrolysis and reduction, respectively. It also partakes in nucleophilic addition reactions.

Hydrolysis Reactions

The nitrile group of 4-Methylisoquinoline-6-carbonitrile can be hydrolyzed to a carboxylic acid, yielding 4-methylisoquinoline-6-carboxylic acid. This transformation can be achieved under either acidic or alkaline conditions, typically by heating the nitrile with an aqueous solution of an acid or a base. libretexts.orgchemguide.co.uk

Under acidic conditions, the nitrile is heated under reflux with a dilute mineral acid like hydrochloric acid (HCl). chemguide.co.uk The reaction proceeds through an intermediate amide, which is subsequently hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uklibretexts.org

Alternatively, alkaline hydrolysis involves heating the nitrile with a base such as sodium hydroxide (B78521) (NaOH) solution. libretexts.orgchemguide.co.uk This process initially forms the salt of the carboxylic acid (e.g., sodium 4-methylisoquinoline-6-carboxylate) and ammonia (B1221849) gas. chemguide.co.uk To obtain the free carboxylic acid, the resulting solution must be neutralized with a strong acid. libretexts.orgchemguide.co.uk While effective, harsh basic conditions can sometimes promote side product formation in complex heterocyclic systems. nih.gov

Table 1: General Conditions for Nitrile Hydrolysis

| Hydrolysis Type | Reagents | Intermediate Product | Final Product (after workup) |

|---|---|---|---|

| Acidic | Dilute HCl, H₂O, Heat | 4-Methylisoquinoline-6-carboxamide | 4-Methylisoquinoline-6-carboxylic Acid |

Reduction to Amines

The nitrile group can be readily reduced to a primary amine, (4-methylisoquinolin-6-yl)methanamine. This transformation is a valuable synthetic route for introducing a flexible aminomethyl side chain. Common methods for this reduction include the use of strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. libretexts.orgresearchgate.net

The reduction with LiAlH₄ is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to protonate the resulting amine. libretexts.org This method involves the nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile. libretexts.org

Catalytic hydrogenation is another effective method, where the nitrile is treated with hydrogen gas (H₂) in the presence of a metal catalyst. researchgate.net Catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum dioxide (PtO₂) are frequently employed. researchgate.net The reaction conditions, including pressure and temperature, can be adjusted to optimize the yield of the primary amine and minimize the formation of secondary and tertiary amine byproducts. researchgate.net

Table 2: Common Reagents for Nitrile Reduction to Primary Amine

| Method | Reagents | Solvent | Key Features |

|---|---|---|---|

| Chemical Reduction | 1. LiAlH₄ 2. H₂O workup | Anhydrous Ether (e.g., THF) | Powerful, non-catalytic method. |

Nucleophilic Additions to the Nitrile

The polarized nature of the carbon-nitrogen triple bond makes the carbon atom electrophilic and susceptible to attack by nucleophiles. libretexts.orglibretexts.org A classic example is the addition of organometallic reagents, such as Grignard reagents (R-MgX), to the nitrile.

This reaction provides a pathway to synthesize ketones. The Grignard reagent adds to the nitrile carbon, forming a magnesium salt of an imine. This intermediate is stable until it is hydrolyzed by the addition of aqueous acid (e.g., H₃O⁺). masterorganicchemistry.com The hydrolysis first produces an imine, which is then further hydrolyzed to a ketone and ammonia. masterorganicchemistry.com For instance, reacting this compound with a Grignard reagent like methylmagnesium bromide (CH₃MgBr) would, after hydrolysis, yield 1-(4-methylisoquinolin-6-yl)ethan-1-one.

Table 3: General Scheme for Grignard Reaction with a Nitrile

| Step | Reagents | Intermediate/Product |

|---|---|---|

| 1 | Grignard Reagent (e.g., CH₃MgBr) in Ether | Iminomagnesium salt |

Electrophilic Aromatic Substitution on the Isoquinoline (B145761) Core

The isoquinoline ring system can undergo electrophilic aromatic substitution (EAS). The reactivity and regioselectivity of this substitution are dictated by the electronic properties of the heterocyclic ring and the directing effects of existing substituents.

Regioselectivity at C-4 and C-6 Positions

In isoquinoline itself, electrophilic attack preferentially occurs on the benzene (B151609) ring rather than the pyridine (B92270) ring, as the nitrogen atom deactivates the heterocyclic portion. quimicaorganica.orgarsdcollege.ac.ingcwgandhinagar.com Substitutions typically favor the C-5 and C-8 positions. quimicaorganica.orgarsdcollege.ac.in

In this compound, the regiochemical outcome of an electrophilic attack is influenced by the combined effects of the methyl group at C-4 and the cyano group at C-6.

Methyl Group (at C-4): The methyl group is an activating, ortho-, para- directing group due to its electron-donating inductive and hyperconjugation effects. It would therefore direct incoming electrophiles to its ortho positions (C-3 and C-5) and its para position (C-8).

Cyano Group (at C-6): The nitrile group is a strongly deactivating, meta- directing group due to its powerful electron-withdrawing inductive and resonance effects. It would direct incoming electrophiles to its meta positions (C-5 and C-7).

Position C-5: This position is activated (ortho) by the methyl group and deactivated (meta) by the cyano group. The activating effect of the methyl group is likely to be dominant, making C-5 a probable site for substitution.

Position C-8: This position is activated (para) by the methyl group and is electronically distant from the deactivating cyano group, making it another favorable site for electrophilic attack.

Position C-7: This position is deactivated (meta) by the cyano group and only weakly influenced by the distant methyl group, making it a less likely site for substitution.

Therefore, electrophilic aromatic substitution on this compound is predicted to occur predominantly at the C-5 and C-8 positions.

Table 4: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position | Influence of C-4 Methyl Group | Influence of C-6 Cyano Group | Predicted Reactivity |

|---|---|---|---|

| C-5 | Activating (ortho) | Deactivating (meta) | Favorable |

| C-7 | Weak | Deactivating (meta) | Unfavorable |

Alkylation Reactions at C-4

While methods exist for the direct C-4 alkylation of the parent isoquinoline ring, these reactions are not applicable when the C-4 position is already substituted. acs.org Research has shown that blocking the C-4 position with a methyl group prevents C-4 alkylation reactions that proceed via a temporary dearomatization strategy. acs.orgnih.gov In these reactions, an acid catalyst and a vinyl ketone are used to alkylate isoquinoline at the C-4 position. acs.orgnih.gov The mechanism requires an un-substituted C-4 position for the reaction sequence to proceed. Consequently, this compound would not undergo further alkylation at the C-4 position using this methodology. acs.org

Alternative reactivity could potentially be induced at the methyl group itself, such as through radical halogenation followed by nucleophilic substitution, but direct electrophilic alkylation on the C-4 carbon of the ring is not a feasible pathway for this substituted isoquinoline.

Nucleophilic Substitution Reactions on the Isoquinoline Ring

The inherent chemical characteristics of the isoquinoline ring system, particularly the nitrogen atom, dictate its reactivity in nucleophilic substitution reactions.

Reactivity at the Nitrogen Atom (N-2)

The nitrogen atom at the N-2 position of the isoquinoline ring in this compound is a key site for chemical modification. Its lone pair of electrons makes it nucleophilic, allowing it to react with various electrophiles. This reactivity is fundamental to many synthetic transformations involving isoquinoline derivatives. nih.gov

One of the primary reactions occurring at the N-2 position is quaternization . This involves the N-alkylation of the isoquinoline nitrogen with alkyl halides, leading to the formation of N-alkylated isoquinolinium salts. This process is not only a method for derivatization but also serves as an activation step. The introduction of a positive charge on the nitrogen atom enhances the electrophilicity of the ring system, making it more susceptible to subsequent nucleophilic attack. nih.govacs.org However, studies have also shown that under certain conditions, pre-formed N-alkylated isoquinolinium salts may not undergo desired subsequent reactions, highlighting the complexity of these transformations. nih.govresearchgate.net

Another significant reaction is N-oxidation , where the nitrogen atom is oxidized to form an N-oxide. This transformation alters the electronic properties of the isoquinoline ring and can influence the regioselectivity of further substitution reactions.

Table 1: Reactivity at the Nitrogen Atom (N-2)

| Reaction Type | Reagent Example | Product Type | Significance |

|---|---|---|---|

| Quaternization | Alkyl Halide (e.g., CH₃I) | N-Alkyl Isoquinolinium Salt | Increases ring electrophilicity; activation for further reactions. nih.gov |

| N-Oxidation | Peroxy Acid (e.g., m-CPBA) | Isoquinoline N-oxide | Modifies electronic properties and reactivity of the ring. |

Derivatization for Enhanced Research Utility

Derivatization of this compound is crucial for modifying its properties for specific applications, particularly in analytical chemistry and as a building block for more complex molecules.

Silylation for Analytical Applications

For analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS), compounds must be sufficiently volatile and thermally stable. researchgate.net While this compound is a relatively small molecule, derivatization is a common strategy to improve its chromatographic behavior. Silylation is a widely used technique for this purpose. researchgate.netnih.gov

The process involves reacting the analyte with a silylating agent to replace active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group. Although this compound itself lacks highly active hydrogens (like -OH or -NH), silylation can be employed, especially if analyzing it within a complex biological matrix where other metabolites are present or if trace amounts of its hydrolyzed forms exist. researchgate.net Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often used with a catalyst like trimethylchlorosilane (TMCS). research-solution.combrjac.com.br The resulting silyl (B83357) derivatives are typically more volatile and provide sharper peaks in GC analysis. research-solution.com

Table 2: Silylating Agents for GC-MS Derivatization

| Reagent | Abbreviation | Properties |

|---|---|---|

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSA | A strong silylating agent that reacts under mild conditions. research-solution.com |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | The most volatile of the trimethylsilyl acetamides, useful for trace analysis. research-solution.combrjac.com.br |

| Trimethylchlorosilane | TMCS | Often used as a catalyst in conjunction with other silylating agents. research-solution.com |

Acylation and Esterification Reactions

The nitrile group (-C≡N) of this compound is a versatile functional group that can be converted into other functionalities, such as carboxylic acids and, subsequently, esters.

Hydrolysis to Carboxylic Acid: The carbon-nitrogen triple bond of the nitrile can be hydrolyzed under either acidic or basic conditions. lumenlearning.comchemguide.co.uk

Acidic Hydrolysis: Heating the nitrile under reflux with a dilute mineral acid (e.g., HCl) yields the corresponding carboxylic acid, in this case, 4-Methylisoquinoline-6-carboxylic acid, along with an ammonium salt. chemguide.co.uklibretexts.org

Alkaline Hydrolysis: Refluxing the nitrile with an aqueous alkali solution (e.g., NaOH) initially produces the carboxylate salt (sodium 4-methylisoquinoline-6-carboxylate) and ammonia gas. chemguide.co.uklibretexts.org Subsequent acidification of the reaction mixture is required to protonate the carboxylate and isolate the free carboxylic acid. libretexts.org

Fischer Esterification: Once 4-Methylisoquinoline-6-carboxylic acid is synthesized, it can be converted to an ester via Fischer esterification. masterorganicchemistry.com This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst. The reaction is an equilibrium process, and to drive it towards the ester product, water is often removed as it is formed. masterorganicchemistry.com

Acylation: Acylation can occur at different sites. The nitrogen of the isoquinoline ring can be acylated, for instance, during an acyl-Mannich reaction where an activating group like CbzCl (benzyl chloroformate) is used. rsc.org Additionally, enamine-like structures derived from isoquinolines can be acylated at the carbon atom. researchgate.net

Table 3: Esterification Pathway

| Step | Reaction | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Nitrile Hydrolysis | H₂O, H⁺ (e.g., HCl) or 1. NaOH, H₂O 2. H⁺ | 4-Methylisoquinoline-6-carboxylic acid bldpharm.com |

| 2 | Fischer Esterification | Alcohol (R-OH), H⁺ catalyst | 4-Methylisoquinoline-6-carboxylate ester |

Formation of Imino Adducts

The nitrile group is susceptible to nucleophilic attack by potent organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li). ucalgary.cachemistrysteps.com This reaction provides a pathway to ketones via an imino adduct intermediate.

The mechanism begins with the nucleophilic addition of the organometallic reagent to the electrophilic carbon of the nitrile group. libretexts.org This forms a resonance-stabilized intermediate imine anion (as a magnesium or lithium salt). libretexts.orglibretexts.org This imine salt is stable and does not react further with the organometallic reagent. chemistrysteps.com Upon aqueous acidic workup, the imine salt is protonated to form an imine, which is then rapidly hydrolyzed to the corresponding ketone. ucalgary.caquimicaorganica.org This two-step process effectively converts the nitrile group into a carbonyl group, with the incorporation of the alkyl or aryl group from the organometallic reagent.

Table 4: Synthesis of Ketones via Imino Adducts | Step | Description | Intermediate | | :--- | :--- | :--- | | 1 | Nucleophilic Addition | Addition of Grignard or organolithium reagent to the nitrile carbon. | Imine salt complex ucalgary.ca | | 2 | Acidic Workup | Hydrolysis of the imine intermediate. | Ketone |

Mannich Base Formation

The Mannich reaction is a three-component condensation that forms a C-C bond, typically involving an amine, a non-enolizable aldehyde (like formaldehyde), and a compound with an acidic α-hydrogen. orgoreview.comwikipedia.org The product is a β-amino-carbonyl compound known as a Mannich base. nih.gov

In the context of this compound, the 4-methylquinoline (B147181) core provides the substrate with the active hydrogen. Research on the reactivity of methylquinolines in Mannich-type reactions has shown that the methyl group can provide the necessary active hydrogen. rsc.org In one study, when 4-methylquinoline was subjected to Mannich reaction conditions, the corresponding Mannich base was successfully isolated. rsc.org

Therefore, this compound is expected to react with formaldehyde (B43269) and a secondary amine (e.g., dimethylamine) to form a Mannich base. The reaction proceeds via the formation of an electrophilic iminium ion from the amine and formaldehyde, which is then attacked by the enamine tautomer of the 4-methylquinoline system, leading to aminoalkylation at the methyl group. rsc.org

Table 5: Mannich Reaction Components for this compound

| Component | Role | Example |

|---|---|---|

| Substrate | Provides active hydrogen | This compound (from the 4-methyl group) |

| Aldehyde | Forms iminium ion | Formaldehyde |

| Amine | Forms iminium ion | Secondary amine (e.g., Dimethylamine) |

| Product | Mannich Base | β-amino derivative |

Mechanistic Investigations of this compound Transformations: A Review of Current Understanding

Detailed analysis of the reaction mechanisms involved in the chemical transformations of this compound is currently limited in publicly available scientific literature. While research exists on the derivatization and functionalization of the broader isoquinoline and quinoline (B57606) scaffolds, specific mechanistic studies detailing the reaction pathways, intermediates, and transition states for this compound are not readily found.

The inherent reactivity of the isoquinoline core, characterized by its aromatic system and the nitrogen heteroatom, suggests that transformations of this compound would likely proceed through established mechanistic pathways common to this class of compounds. These can include electrophilic aromatic substitution, nucleophilic substitution (particularly at positions activated by the nitrogen atom or other substituents), and reactions involving the methyl and cyano groups.

Hypothetically, mechanistic investigations would involve a combination of experimental and computational approaches. Experimental techniques such as kinetic studies, isotope labeling, and the isolation or trapping of intermediates would be crucial in elucidating reaction pathways. Spectroscopic methods like in-situ NMR and IR could provide real-time information on the formation and consumption of species during a reaction.

Computational chemistry, employing methods like Density Functional Theory (DFT), would be invaluable in mapping potential energy surfaces, calculating the energies of reactants, intermediates, transition states, and products. This theoretical approach can provide insights into the feasibility of different mechanistic proposals and help rationalize experimental observations.

For instance, in a hypothetical nucleophilic aromatic substitution reaction, mechanistic studies would aim to determine whether the reaction proceeds via an SNAr mechanism, involving a Meisenheimer complex as an intermediate, or through other pathways. The influence of the methyl and cyano groups on the regioselectivity and rate of such reactions would be a key area of investigation. The electron-withdrawing nature of the cyano group would be expected to activate the isoquinoline ring towards nucleophilic attack, while the methyl group's electronic and steric effects would also play a significant role.

Similarly, for transformations involving the methyl group, such as oxidation or halogenation, mechanistic studies would focus on identifying the nature of the reactive intermediates (e.g., radical or ionic) and the factors controlling the selectivity of the reaction.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), chemists can map out the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a related compound, 6-methylquinoline, the methyl protons appear as a singlet at approximately 2.52 ppm. chemicalbook.com The aromatic protons of the quinoline (B57606) ring system typically resonate in the downfield region, between 7.0 and 9.0 ppm. chemicalbook.comias.ac.in For 4-Methylisoquinoline-6-carbonitrile, the protons on the isoquinoline (B145761) core would exhibit characteristic chemical shifts and coupling patterns, allowing for the assignment of each proton to its specific position on the heterocyclic ring.

A table of expected ¹³C NMR chemical shifts for this compound is presented below based on typical values for similar structures.

| Carbon Atom | Expected Chemical Shift (ppm) |

| Methyl Carbon (CH₃) | 15 - 30 |

| Nitrile Carbon (C≡N) | 110 - 125 |

| Aromatic Carbons (C) | 120 - 150 |

| Aromatic Carbons (C-N) | 145 - 160 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides valuable information about the structure through analysis of fragmentation patterns. libretexts.orgyoutube.com In a mass spectrometer, a molecule is ionized, and the resulting charged particles (ions) are separated based on their mass-to-charge ratio (m/z).

For this compound (C₁₁H₈N₂), the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight. The high-resolution mass spectrum would provide the exact mass, allowing for the determination of the molecular formula. rsc.org

The fragmentation pattern in the mass spectrum offers further structural insights. Common fragmentation pathways for quinoline and isoquinoline derivatives involve the loss of small molecules or radicals. mcmaster.ca For instance, the loss of a hydrogen cyanide (HCN) molecule from the isoquinoline ring is a characteristic fragmentation. The presence of the methyl and cyano groups would also lead to specific fragmentation patterns, such as the loss of a methyl radical (•CH₃) or a cyano radical (•CN), helping to confirm their presence and position on the isoquinoline core. libretexts.org Predicted collision cross-section values can also be calculated for different adducts of the molecule. uni.lu

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. vscht.cz These vibrations are specific to the types of bonds and functional groups present, making these methods excellent for functional group identification. masterorganicchemistry.comyoutube.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. A sharp, intense peak in the region of 2200-2260 cm⁻¹ is a definitive indicator of the C≡N (nitrile) stretching vibration. masterorganicchemistry.comnist.gov The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would be observed just below 3000 cm⁻¹. vscht.cz The C=C and C=N stretching vibrations of the isoquinoline ring system would give rise to a series of bands in the 1400-1600 cm⁻¹ region. vscht.cz

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The nitrile stretch is also typically strong and easily identifiable in the Raman spectrum. The aromatic ring vibrations also give rise to characteristic Raman signals.

A table summarizing the expected IR absorption frequencies for this compound is provided below.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| C≡N (Nitrile) | Stretching | 2200 - 2260 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (Methyl) | Stretching | 2850 - 2960 |

| C=C (Aromatic) | Stretching | 1400 - 1600 |

| C=N (Aromatic) | Stretching | 1400 - 1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. masterorganicchemistry.com Molecules containing π-systems, such as aromatic and heteroaromatic compounds, absorb UV or visible light, promoting electrons from lower to higher energy molecular orbitals.

The UV-Vis spectrum of this compound is expected to show multiple absorption bands characteristic of the isoquinoline chromophore. These absorptions correspond to π→π* transitions within the aromatic system. The presence of the methyl and cyano substituents can cause shifts in the absorption maxima (λ_max) compared to the parent isoquinoline molecule. The conjugation of the nitrile group with the aromatic system can influence the electronic structure and, consequently, the UV-Vis spectrum. masterorganicchemistry.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. mdpi.comresearchgate.net By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which the precise positions of all atoms in the crystal lattice can be determined.

An X-ray crystallographic analysis of this compound would provide unambiguous confirmation of its molecular structure, including bond lengths, bond angles, and the planarity of the isoquinoline ring system. mdpi.com It would also reveal information about the intermolecular interactions, such as π-π stacking, that govern the packing of the molecules in the solid state. This technique is invaluable for establishing the absolute stereochemistry in chiral molecules, although this compound is achiral.

Conformational Analysis of this compound Derivatives

While this compound itself is a relatively rigid molecule, the study of its derivatives allows for the exploration of different spatial arrangements or conformations. researchgate.net Conformational analysis investigates the different three-dimensional shapes a molecule can adopt due to rotation around single bonds.

For derivatives of this compound with flexible substituents, computational modeling and advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be employed to determine the preferred conformations in solution. Understanding the conformational preferences of these derivatives is crucial as it can significantly influence their chemical reactivity and biological activity.

Theoretical and Computational Chemistry Studies of 4 Methylisoquinoline 6 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, allowing for the detailed investigation of molecular properties by solving the Schrödinger equation with various levels of approximation. These methods are broadly categorized into Density Functional Theory (DFT), ab initio, and semi-empirical approaches.

Density Functional Theory (DFT) Applications

Density Functional Theory has become one of the most popular and versatile quantum mechanical modeling methods for investigating the electronic structure of molecules. researchgate.net DFT methods are based on the principle that the energy of a molecule can be determined from its electron density, which is a simpler spatial function than the complex many-electron wavefunction. Functionals like B3LYP are often employed as they offer a balance between computational cost and accuracy in describing molecular properties. nih.govbldpharm.com

A fundamental application of DFT is the geometry optimization of a molecule, which involves finding the lowest energy arrangement of its atoms in three-dimensional space. For 4-methylisoquinoline-6-carbonitrile, a DFT calculation, for instance at the B3LYP/6-311++G** level of theory, would precisely predict its equilibrium geometry. nih.gov This process yields key structural parameters such as bond lengths, bond angles, and dihedral angles.

The optimized geometry provides the basis for understanding the molecule's electronic structure. Calculations can determine the distribution of electron density, revealing the most electron-rich and electron-poor regions of the molecule. This information is crucial for predicting how the molecule will interact with other chemical species. The substitution of the isoquinoline (B145761) core with a methyl group at the 4-position and a nitrile group at the 6-position significantly influences this distribution.

Table 1: Predicted Structural Parameters for this compound via DFT This table is illustrative, showing the type of data obtained from a DFT geometry optimization. Actual values would be generated from a specific calculation.

| Parameter | Description | Predicted Value |

|---|---|---|

| C-C (aromatic) | Average bond length in the isoquinoline ring system | ~1.40 Å |

| C-N (ring) | Bond lengths for the nitrogen-containing ring | ~1.33 - 1.38 Å |

| C-CH₃ | Bond length between the ring and the methyl group | ~1.51 Å |

| C-CN | Bond length between the ring and the cyano group | ~1.45 Å |

| C≡N | Bond length of the nitrile triple bond | ~1.15 Å |

The electronic and optical properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor. chem960.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. bldpharm.commdpi.com

A DFT analysis of this compound would calculate the energies of these orbitals and map their spatial distribution. The HOMO is expected to be distributed primarily over the electron-rich isoquinoline ring system, while the LUMO may be localized more towards the electron-withdrawing nitrile group. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. bldpharm.com

Table 2: Illustrative Frontier Orbital Energies for this compound This table illustrates the typical output of a HOMO-LUMO analysis. Values are hypothetical.

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.5 eV | Highest Occupied Molecular Orbital |

| LUMO | -1.5 eV | Lowest Unoccupied Molecular Orbital |

| Energy Gap | 5.0 eV | LUMO - HOMO |

DFT calculations are widely used to predict various spectroscopic properties, providing valuable data for structure confirmation.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. Comparing these predicted shifts with experimental data is a powerful method for verifying the molecular structure. Machine learning and database-driven approaches are also increasingly used to refine these predictions.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption wavelengths (λ_max) and oscillator strengths. For this compound, this analysis would reveal the electronic transitions, likely of π → π* character, that give rise to its UV-Vis absorption profile.

Ab Initio and Semi-Empirical Methods

While DFT is highly popular, other quantum chemical methods also offer valuable insights.

Ab Initio Methods: These methods, such as Hartree-Fock (HF), solve the Schrödinger equation without using empirical parameters, relying solely on fundamental physical constants. While computationally more demanding than DFT, they can provide highly accurate results, especially when combined with post-Hartree-Fock methods that account for electron correlation. For a molecule like this compound, ab initio calculations would serve as a benchmark for results obtained by other methods.

Semi-Empirical Methods: These methods simplify Hartree-Fock calculations by omitting certain complex integrals and introducing parameters derived from experimental data to compensate. Methods like AM1 and PM3 are much faster than DFT or ab initio calculations, making them suitable for very large molecules or for providing a quick initial assessment of molecular properties. However, their accuracy is dependent on the molecule being similar to those used in the parameterization dataset.

Molecular Modeling and Simulation

Beyond the properties of a single, static molecule, molecular modeling and simulation techniques can explore the dynamic behavior of this compound. These methods are particularly useful for understanding how the molecule behaves in a condensed phase (like a solution or a crystal) and how it might interact with other molecules, such as biological macromolecules. nih.gov

Molecular dynamics (MD) simulations, for example, use classical mechanics to simulate the movement of atoms and molecules over time. Starting with a DFT-optimized geometry and using a suitable force field, an MD simulation could reveal the conformational flexibility of this compound, its solvation properties, and the nature of its intermolecular interactions. Such simulations are invaluable for rationalizing structure-activity relationships and understanding the molecule's behavior in a realistic environment. nih.gov

Molecular Mechanics (MM) and Force Field Calculations

Molecular mechanics (MM) methods offer a computationally efficient way to study the structure and conformational energy of molecules like this compound. These methods utilize a force field, which is a set of empirical energy functions and parameters that describe the potential energy of a system of atoms.

The total potential energy in a molecular mechanics force field is typically a sum of terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). nih.govuiuc.edu The functional form of these terms involves parameters derived from experimental data or high-level quantum mechanical calculations. nih.govmanchester.ac.uk For instance, the bond stretching and angle bending terms are often modeled as harmonic potentials, with force constants determining the stiffness of the bond or angle. uiuc.edu

Force fields such as the CHARMM General Force Field (CGenFF) are specifically developed for drug-like molecules and can be used to model this compound. nih.gov The parameterization of these force fields involves optimizing parameters to reproduce experimental data like condensed-phase properties and quantum mechanically calculated geometries and vibrational spectra. nih.gov

Table 1: Representative Molecular Mechanics Force Field Terms

| Interaction Type | Functional Form (Example) | Description |

| Bond Stretching | V(bond) = k_b(b - b₀)² | Represents the energy required to stretch or compress a bond from its equilibrium length (b₀). uiuc.edu |

| Angle Bending | V(angle) = k_θ(θ - θ₀)² | Describes the energy associated with deforming the angle between three bonded atoms from its equilibrium value (θ₀). uiuc.edu |

| Torsional | V(dihedral) = Σ k_n[1 + cos(nφ - δ)] | Models the energy barrier to rotation around a chemical bond. |

| van der Waals | V(vdw) = 4ε[(σ/r)¹² - (σ/r)⁶] | Accounts for short-range repulsive and long-range attractive forces between non-bonded atoms. github.io |

| Electrostatic | V(elec) = (q_i * q_j) / (ε * r_ij) | Represents the Coulombic interaction between atomic partial charges. |

This table provides a generalized representation of common functional forms used in molecular mechanics force fields.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems by solving Newton's equations of motion for a system of atoms and molecules. youtube.com This allows for the study of the time-dependent behavior of this compound, including its conformational changes and interactions with its environment, such as a solvent or a biological receptor. nih.gov

In a typical MD simulation, the forces on each atom are calculated from the potential energy function defined by a force field. youtube.com These forces are then used to calculate the acceleration of each atom, and the positions and velocities are updated over a small time step. youtube.com By repeating this process for millions of time steps, a trajectory of the molecule's motion is generated.

MD simulations have been employed to assess the stability of protein-ligand complexes. nih.gov For instance, the root mean square deviation (RMSD) of the atomic positions over the course of a simulation can indicate the stability of the complex, with smaller deviations suggesting a more stable binding. nih.gov The radius of gyration (Rg) can also be monitored to assess the compactness of the system. nih.gov

Transition State Optimization and Reaction Pathway Analysis

Understanding the chemical reactivity of this compound and the mechanisms of its formation or transformation involves the study of reaction pathways and the identification of transition states. Quantum chemical calculations are powerful tools for this purpose, as they can be used to estimate the energies of reactants, products, and transition states. researchgate.net

Transition state optimization techniques are employed to locate the saddle point on the potential energy surface that connects reactants and products. The energy of this transition state is crucial for determining the activation energy and, consequently, the rate of a chemical reaction. Various computational methods can be used to explore reaction pathways, including generating a reaction path network to identify both desired and undesired reaction routes. researchgate.net This information is invaluable for optimizing synthetic procedures and for designing molecules with specific reactivity profiles. researchgate.net

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. wikipedia.orgnih.gov These models are built by finding a statistical correlation between calculated molecular descriptors and experimentally determined activities or properties. neliti.comnih.gov

For a series of compounds related to this compound, a QSAR model could take the form of a linear equation:

Activity = c₀ + c₁ * D₁ + c₂ * D₂ + ... + c_n * D_n

where the activity is a measure of the biological effect, D_i are the molecular descriptors, and c_i are the coefficients determined through regression analysis. wikipedia.org Molecular descriptors can encode various aspects of the molecular structure, including electronic, steric, and hydrophobic properties.

QSAR and QSPR studies are valuable tools in drug discovery and materials science. chemrxiv.org They can be used to predict the activity or properties of newly designed molecules before they are synthesized, thus prioritizing the most promising candidates and reducing the time and cost of research and development. neliti.comnih.gov The predictive power of a QSAR/QSPR model is assessed through rigorous validation techniques. nih.gov

Table 2: Examples of Molecular Descriptors Used in QSAR/QSPR Studies

| Descriptor Type | Example | Information Encoded |

| Electronic | Atomic partial charges, Dipole moment | Distribution of electrons within the molecule. |

| Steric | Molecular volume, Surface area | The size and shape of the molecule. |

| Hydrophobic | LogP (octanol-water partition coefficient) | The molecule's affinity for nonpolar environments. |

| Topological | Connectivity indices | The branching and connectivity of the molecular graph. |

| Quantum Chemical | HOMO/LUMO energies | The molecule's ability to donate or accept electrons. |

Computational Design and Virtual Screening of this compound Analogs

Computational methods play a pivotal role in the design of new analogs of this compound with potentially improved properties. Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. mdpi.com

This process often begins with the identification of a lead compound, which could be this compound itself or a related molecule with known activity. A pharmacophore model can be developed based on the essential structural features required for biological activity. This model is then used to filter large compound databases, selecting only those molecules that match the pharmacophore. mdpi.com

The selected compounds can then be subjected to molecular docking simulations to predict their binding mode and affinity to the target protein. nih.gov These simulations place the ligand into the binding site of the receptor and score the interaction based on a scoring function that estimates the binding free energy. nih.gov The top-scoring compounds are then considered for synthesis and experimental testing. This integrated approach of computational design and virtual screening significantly accelerates the discovery of new and potent molecules. nih.gov

Research Applications and Prospects of the 4 Methylisoquinoline 6 Carbonitrile Scaffold

Role as Synthetic Intermediates in Organic Synthesis

The isoquinoline (B145761) core is a fundamental building block in the synthesis of a wide array of complex organic molecules. Its derivatives, such as 4-methylisoquinoline-6-carbonitrile, serve as valuable synthetic intermediates, providing a pre-built scaffold that can be elaborated into more intricate structures.

The isoquinoline skeleton is the central feature of a large family of naturally occurring alkaloids, many of which exhibit significant physiological activity. rsc.org These natural products, derived biosynthetically from the amino acid tyrosine, include well-known compounds such as morphine and papaverine. wikipedia.org The chemical synthesis of these and other complex isoquinoline alkaloids often relies on foundational methods like the Bischler-Napieralski, Pictet-Spengler, and Pomeranz–Fritsch–Bobbitt reactions, which construct the core isoquinoline ring system. wikipedia.orgnumberanalytics.comnih.gov

Functionalized isoquinolines like this compound represent advanced precursors for such syntheses. Their existing substituents offer reactive handles for further chemical transformations, enabling the construction of the complex substitution patterns found in nature. For instance, the synthesis of the natural alkaloid crispine A has been achieved using isoquinoline building blocks. nih.gov The development of synthetic routes to these natural products is crucial, and the use of pre-functionalized isoquinolines can provide more efficient pathways to these target molecules. rsc.org

The this compound scaffold is not only a precursor to natural products but also a versatile building block for constructing novel and complex heterocyclic ring systems. The inherent reactivity of the isoquinoline ring allows for its annulation—the fusion of additional rings—to create polycyclic structures with diverse properties. nih.govorganic-chemistry.org

Synthetic chemists have developed numerous methods to build upon the isoquinoline core. For example, cascade reactions can be employed to synthesize fused systems like imidazo[2,1-a]isoquinolines and benzimidazo[2,1-a]isoquinolines. nih.gov Other strategies, such as the alkylation at the 4-position of the isoquinoline ring, demonstrate the scaffold's utility in creating substituted derivatives that can be further cyclized. rsc.org These complex heterocyclic systems are of great interest in materials science and medicinal chemistry due to their unique electronic and biological properties.

Advanced Materials Research: Corrosion Inhibition Studies

The this compound scaffold and related quinoline (B57606) derivatives have demonstrated significant potential as corrosion inhibitors for various metals, particularly steel in acidic environments. jmaterenvironsci.comtandfonline.com These organic compounds can form a protective layer on the metal surface, thereby preventing or reducing the rate of corrosion. mdpi.com

The effectiveness of these inhibitors generally increases with concentration. jmaterenvironsci.comresearchgate.net For example, a study on 2-oxo-1,2-dihydroquinoline-4-carboxylic acid showed that it acts as an efficient corrosion inhibitor for mild steel in both hydrochloric and sulfuric acid solutions. jmaterenvironsci.com Similarly, research on a green synthesized inhibitor, 4,4′-(1,4phenylene)bis(6-amino-3-methyl-2,4dihydropyrano[2,3-c]pyrazole-5-carbonitrile) (BPP), demonstrated excellent inhibition efficiency for mild steel in a sulfuric acid solution. researchgate.net

Adsorption Mechanisms on Metal Surfaces

The primary mechanism by which organic corrosion inhibitors protect metals is through adsorption onto the metal surface. jmaterenvironsci.comacs.org This adsorption can be physical (physisorption), chemical (chemisorption), or a combination of both. tandfonline.com The nature of the adsorption is influenced by the chemical structure of the inhibitor, the properties of the metal surface, and the environmental conditions. acs.org

The adsorption of quinoline derivatives on steel surfaces often follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the surface. jmaterenvironsci.comtandfonline.com The presence of heteroatoms like nitrogen and oxygen, as well as π-electrons in the aromatic rings of these molecules, facilitates their adsorption onto the metal surface. jmaterenvironsci.comacs.org

The strength and nature of the adsorption can be inferred from thermodynamic parameters like the standard free energy of adsorption (ΔG°ads). Negative and high values of ΔG°ads indicate a strong and spontaneous adsorption process. jmaterenvironsci.com Values around -20 kJ/mol or less are typically associated with physisorption, while those around -40 kJ/mol or more suggest chemisorption. tandfonline.com Studies on various quinoline derivatives have reported ΔG°ads values that indicate a mixed-mode adsorption involving both physical and chemical interactions. tandfonline.com

Theoretical Correlations with Inhibition Efficiency

Theoretical calculations, such as those based on Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, have become indispensable tools for understanding the mechanism of corrosion inhibition at the molecular level. mdpi.comresearchgate.net These computational methods allow researchers to correlate the molecular and electronic properties of inhibitors with their experimentally observed inhibition efficiencies. nih.gov

Quantum chemical parameters like the energy of the highest occupied molecular orbital (E_HOMO), the energy of the lowest unoccupied molecular orbital (E_LUMO), the energy gap (ΔE = E_LUMO - E_HOMO), and the dipole moment can provide insights into the reactivity and adsorption potential of an inhibitor molecule. nih.gov A higher E_HOMO value generally indicates a greater tendency to donate electrons to the metal surface, while a lower E_LUMO value suggests a higher affinity to accept electrons from the metal. A small energy gap often correlates with higher inhibition efficiency. nih.gov

Molecular dynamics simulations can further elucidate the adsorption behavior by modeling the interaction between the inhibitor molecules and the metal surface. mdpi.com These simulations can predict the most stable adsorption configuration and the binding energy between the inhibitor and the metal. acs.org Theoretical studies have shown a strong correlation between these calculated parameters and the experimentally determined inhibition efficiencies of quinoline derivatives. acs.org

Future Research Directions for this compound

The versatile scaffold of this compound presents numerous opportunities for future research and development across multiple scientific disciplines.

In the realm of medicinal chemistry , further exploration of this scaffold could lead to the discovery of novel therapeutic agents. Building upon the knowledge of indenoisoquinolines as topoisomerase inhibitors, new derivatives of this compound could be designed and synthesized as potential anticancer drugs. The nitrile group offers a handle for various chemical transformations, allowing for the creation of diverse libraries of compounds for high-throughput screening against a range of biological targets. The principles of bioisosteric replacement can be further applied to fine-tune the pharmacological properties of lead compounds, potentially leading to drugs with improved efficacy and safety profiles.

In materials science , the corrosion inhibition properties of this compound and its derivatives warrant further investigation. Future studies could focus on developing more effective and environmentally friendly "green" corrosion inhibitors. By leveraging theoretical and computational methods, it is possible to design novel inhibitors with enhanced adsorption capabilities and superior protective performance for a wider range of metals and alloys under various corrosive conditions. The development of smart coatings that release the inhibitor in response to corrosive stimuli is another promising avenue of research.

Furthermore, the unique electronic and photophysical properties that can be engineered into the isoquinoline core suggest potential applications in the field of optoelectronics . Research into the synthesis of novel derivatives with tailored fluorescence or charge-transport properties could lead to their use in organic light-emitting diodes (OLEDs), sensors, or other electronic devices.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.